An In-depth Technical Guide to 1-Bromo-2,3,3,3-tetrafluoropropene
An In-depth Technical Guide to 1-Bromo-2,3,3,3-tetrafluoropropene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2,3,3,3-tetrafluoropropene, a fluorinated alkene of significant interest in synthetic chemistry. This document details its chemical identity, including its CAS number, and delves into its physicochemical properties. Furthermore, it explores synthetic strategies, reactivity, and potential applications, particularly as a versatile building block in the development of novel pharmaceuticals and complex organic molecules. Safety considerations and handling protocols are also discussed to ensure its effective and safe utilization in a laboratory setting.
Introduction: The Role of Fluorinated Building Blocks in Modern Chemistry
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This has led to a surge in the development and application of fluorinated compounds across various scientific disciplines, most notably in medicinal chemistry and materials science. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making it a valuable tool in drug design.
1-Bromo-2,3,3,3-tetrafluoropropene (CF₃CF=CHBr) emerges as a particularly interesting building block. The presence of a trifluoromethyl group, a vinyl bromide, and a fluorine atom on the double bond provides multiple reactive sites for a diverse range of chemical transformations. This guide aims to provide a detailed understanding of this compound, empowering researchers to leverage its unique properties in their synthetic endeavors.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's properties is fundamental to its application. This section outlines the key identifiers and physicochemical characteristics of 1-Bromo-2,3,3,3-tetrafluoropropene.
CAS Number and Molecular Information
The Chemical Abstracts Service (CAS) has assigned the unique identifier 666-32-0 to 1-Bromo-2,3,3,3-tetrafluoropropene.
Table 1: Molecular and Physical Properties of 1-Bromo-2,3,3,3-tetrafluoropropene
| Property | Value | Source |
| Molecular Formula | C₃HBrF₄ | [1] |
| Molecular Weight | 192.94 g/mol | [1] |
| Appearance | Not specified; likely a liquid or gas at STP | - |
| Boiling Point | 32-34 °C | [1] |
| Density | 1.811 g/cm³ | [1] |
| Refractive Index | 1.371 | [1] |
Note: Some physical properties are not yet extensively documented in publicly available literature and may require experimental determination.
Synthesis of 1-Bromo-2,3,3,3-tetrafluoropropene
While specific, detailed experimental protocols for the synthesis of 1-Bromo-2,3,3,3-tetrafluoropropene (CAS 666-32-0) are not widely published in peer-reviewed literature, its synthesis can be logically inferred from established methodologies for the preparation of similar fluorinated and brominated alkenes. A plausible synthetic pathway involves the dehydrobromination of a suitable polyhalogenated propane precursor.
A general precursor for such reactions could be a dibromo-tetrafluoropropane. The synthesis of related compounds, such as 2,3,3,3-tetrafluoropropene, often involves the dehydrohalogenation of halogenated propanes. For instance, 2,3,3,3-tetrafluoropropene can be prepared by the dehydrobromination of 2-bromo-1,1,1,2-tetrafluoropropane.[2]
A potential synthetic workflow for 1-Bromo-2,3,3,3-tetrafluoropropene is visualized below. This proposed pathway is based on common organic reactions and serves as a conceptual framework for its synthesis.
Caption: Proposed synthetic workflow for 1-Bromo-2,3,3,3-tetrafluoropropene.
Illustrative Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of 1-Bromo-2,3,3,3-tetrafluoropropene based on analogous reactions. This protocol should be adapted and optimized based on laboratory-specific conditions and safety assessments.
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Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser is assembled. The apparatus is purged with an inert gas (e.g., nitrogen or argon).
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Reagent Preparation: A solution of a suitable polyhalogenated propane precursor (e.g., 1,2-dibromo-2,3,3,3-tetrafluoropropane) is prepared in an appropriate solvent (e.g., a high-boiling point ether or a polar aprotic solvent).
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Reaction Execution: A solution of a strong base (e.g., potassium hydroxide in ethanol) is added dropwise to the stirred solution of the precursor at a controlled temperature. The reaction temperature is monitored and maintained within a specific range to control the rate of elimination and minimize side reactions.
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Work-up and Isolation: After the reaction is complete (as monitored by techniques like GC-MS), the reaction mixture is cooled and quenched with water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered.
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Purification: The crude product is purified by fractional distillation to yield pure 1-Bromo-2,3,3,3-tetrafluoropropene. The purity of the final product should be confirmed by analytical techniques such as NMR and GC-MS.
Spectroscopic Characterization
The unambiguous identification of 1-Bromo-2,3,3,3-tetrafluoropropene relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset for this specific isomer is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a single signal for the vinylic proton. The chemical shift of this proton will be influenced by the adjacent bromine and fluorine atoms. The signal will likely appear as a doublet of quartets due to coupling with the fluorine atom on the same carbon and the trifluoromethyl group.
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¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the three carbon atoms in the molecule. The chemical shifts will be characteristic of sp² hybridized carbons in a highly fluorinated environment.
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¹⁹F NMR: The fluorine NMR spectrum is anticipated to be the most informative. It should exhibit two distinct signals: one for the trifluoromethyl (CF₃) group and another for the vinylic fluorine atom. The coupling patterns between these fluorine nuclei and with the vinylic proton will provide crucial structural information.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Bromo-2,3,3,3-tetrafluoropropene is expected to show characteristic absorption bands for:
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C=C stretching vibration of the double bond.
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C-F stretching vibrations, which are typically strong and appear in the fingerprint region.
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C-Br stretching vibration, which usually appears at lower wavenumbers.
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C-H stretching and bending vibrations of the vinylic proton.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic feature of bromine-containing compounds is the presence of an isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns will likely involve the loss of bromine, fluorine, or a trifluoromethyl group.
Chemical Reactivity and Synthetic Applications
The unique arrangement of functional groups in 1-Bromo-2,3,3,3-tetrafluoropropene makes it a versatile reagent in organic synthesis. The vinyl bromide moiety is particularly amenable to a variety of cross-coupling reactions, while the electron-deficient double bond can participate in nucleophilic addition reactions.
Caption: Key reaction pathways for 1-Bromo-2,3,3,3-tetrafluoropropene.
Cross-Coupling Reactions
The vinyl bromide functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in constructing complex molecular scaffolds.
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Suzuki Coupling: Reaction with boronic acids or their derivatives to form new C-C bonds, introducing aryl, heteroaryl, or vinyl groups.
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Sonogashira Coupling: Coupling with terminal alkynes to synthesize conjugated enynes, which are valuable intermediates in natural product synthesis and materials science.
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Heck Coupling: Reaction with alkenes to form substituted dienes.
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Stille Coupling: Coupling with organostannanes to create new C-C bonds.
These reactions provide a powerful platform for incorporating the tetrafluoropropenyl moiety into larger molecules, a strategy that can be leveraged in the synthesis of novel drug candidates.
Nucleophilic Addition Reactions
The electron-withdrawing nature of the fluorine atoms makes the double bond susceptible to nucleophilic attack. This allows for the introduction of a wide range of nucleophiles, further expanding the synthetic utility of this building block.
Applications in Drug Development
The incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[3] The tetrafluoropropenyl group, introduced via 1-Bromo-2,3,3,3-tetrafluoropropene, can serve a similar purpose. Potential benefits of incorporating this moiety into a drug molecule include:
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Increased Metabolic Stability: The strong C-F bonds can block sites of metabolism, leading to a longer half-life of the drug in the body.
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Enhanced Lipophilicity: The fluorine atoms can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.
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Modulation of pKa: The electron-withdrawing nature of the fluoroalkene can influence the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions.
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Conformational Control: The rigid nature of the double bond can help to lock the molecule into a specific conformation that is optimal for binding to its biological target.
While specific examples of marketed drugs containing the 1-bromo-2,3,3,3-tetrafluoropropenyl moiety are not yet prevalent, the synthetic versatility of this building block suggests its high potential for the discovery and development of new chemical entities.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-Bromo-2,3,3,3-tetrafluoropropene. Although a specific, detailed Safety Data Sheet (SDS) for CAS 666-32-0 is not widely available, general safety guidelines for halogenated and fluorinated organic compounds should be followed.
General Hazards:
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Flammability: Many low molecular weight haloalkenes are flammable. Keep away from heat, sparks, and open flames.[4]
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Skin and Eye Irritation: Halogenated organic compounds can be irritating to the skin and eyes.
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Inhalation Toxicity: Vapors may be harmful if inhaled.
Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.
Conclusion
1-Bromo-2,3,3,3-tetrafluoropropene is a promising and versatile building block for organic synthesis. Its unique combination of reactive sites, including a vinyl bromide amenable to cross-coupling reactions and an electron-deficient double bond, offers a wide range of possibilities for the construction of complex fluorinated molecules. The potential to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates makes this compound particularly attractive for applications in medicinal chemistry. As research into fluorinated compounds continues to expand, the utility of 1-Bromo-2,3,3,3-tetrafluoropropene in the development of novel therapeutics and advanced materials is expected to grow.
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